molecular formula C14H16N2O3S B3098657 Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate CAS No. 134074-43-4

Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

Cat. No. B3098657
CAS RN: 134074-43-4
M. Wt: 292.36 g/mol
InChI Key: HYGKDUJVCFVEKR-UHFFFAOYSA-N
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Description

“Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate” is a complex organic compound. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (–O–CH3) substituent, and a diazine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The diazine ring, being a part of the compound, would contribute to its planarity or non-planarity. The methoxyphenyl group could potentially participate in pi-stacking interactions, depending on its orientation .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the electron density around its atoms and the stability of the formed intermediates. The diazine ring might be involved in electrophilic substitution reactions, while the methoxy group could potentially undergo demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the methoxy group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate and related compounds are synthesized through various chemical reactions, often involving heterocyclic fragments, which are crucial in pharmaceutical chemistry. These compounds are synthesized for their potential applications in creating drugs and materials with specific chemical properties. For instance, the synthesis of such compounds involves reactions that yield products with significant antibacterial activity, comparable to standard antibacterial drugs (Osarodion Peter Osarumwense, 2022). Additionally, these compounds are used in the synthesis of antitumor agents, showing potent anticancer activity against various human cancer cell lines, indicative of their potential in cancer treatment research (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Structural and Molecular Analysis

Detailed structural and molecular analyses of these compounds provide insights into their potential applications in various fields, including materials science. For example, X-ray diffraction and density functional theory (DFT) calculations are used to study the molecular structure, revealing significant non-planarity and the presence of potential donor and acceptor groups that contribute to the stability and reactivity of these molecules. These studies are essential for understanding the physical and chemical properties that could be exploited in designing novel materials and drugs (S. Yahiaoui et al., 2019).

Synthesis Techniques and Reactions

Innovative synthesis techniques, such as the four-component Biginelli reaction, are employed to create functionalized pyrimidines, which are key intermediates in pharmaceutical synthesis. These methods enable the production of compounds with varied functional groups in moderate to high yields, illustrating the versatility and adaptability of these synthetic approaches in creating compounds with desired properties (V. L. Gein et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed to be a drug, it might interact with biological targets such as proteins or DNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, and studying its interactions with various biological targets .

properties

IUPAC Name

methyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-11(13(17)19-3)12(16-14(20)15-8)9-6-4-5-7-10(9)18-2/h4-7,12H,1-3H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGKDUJVCFVEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125605
Record name Methyl 1,2,3,4-tetrahydro-4-(2-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

CAS RN

134074-43-4
Record name Methyl 1,2,3,4-tetrahydro-4-(2-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134074-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydro-4-(2-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
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Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
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Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

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